

2-chloro-6-fluoroquinazolin-4(3H)-one CAS number and structure

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Compound of Interest

Compound Name: 2-chloro-6-fluoroquinazolin-4(3H)-one

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An In-depth Technical Guide to **2-chloro-6-fluoroquinazolin-4(3H)-one**

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with **2-chloro-6-fluoroquinazolin-4(3H)-one**.

The quinazolin-4(3H)-one core is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents.^[1] This specific derivative, functionalized with a reactive chloro group at the 2-position and a fluoro group on the benzene ring, is a versatile building block for the synthesis of a new generation of targeted therapeutics.

This document provides an in-depth exploration of its chemical identity, synthesis, reactivity, and applications, grounded in established scientific principles and field-proven insights.

Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical reagent is a thorough understanding of its identity and physical characteristics.

CAS Number: 769158-12-5^[2]

IUPAC Name: 2-chloro-6-fluoro-3H-quinazolin-4-one^[2]

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Chemical Structure:

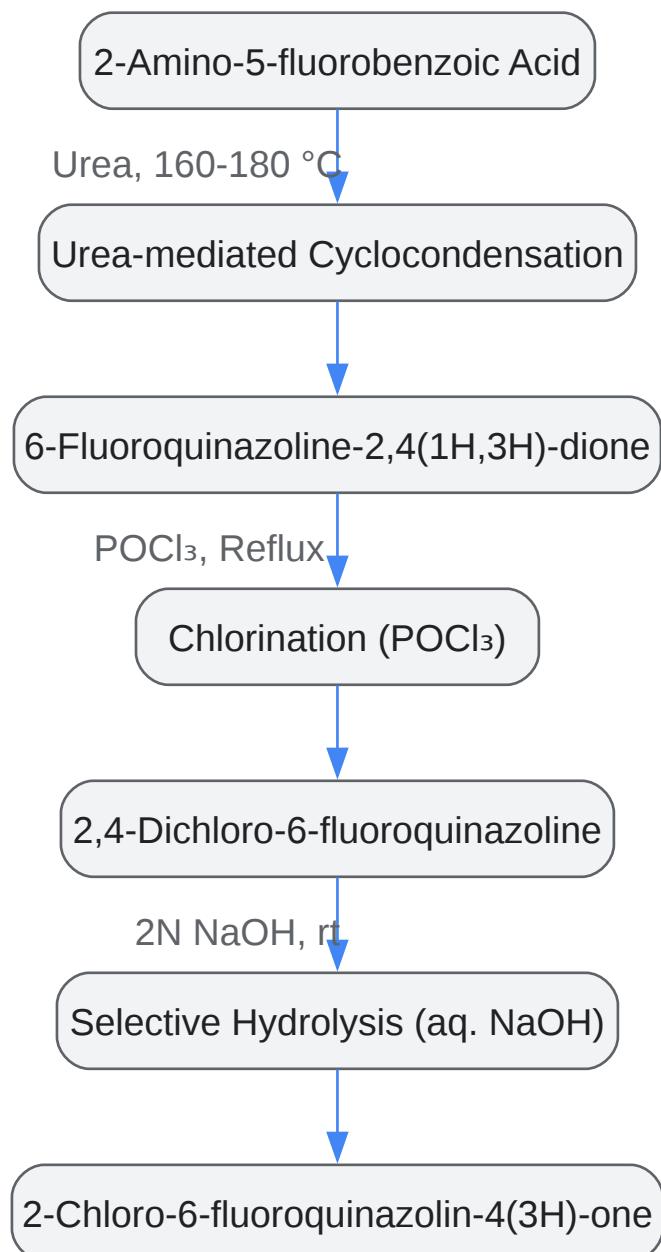
Table 1: Key Physicochemical Properties

Property	Value	Source
Molecular Formula	C ₈ H ₄ ClF ₂ N ₂ O	[2]
Molecular Weight	198.58 g/mol	Calculated
Canonical SMILES	O=C1NC(Cl)=NC2=CC=C(F)C=C12	[2]
InChI Key	CBHYEOLZQCLMSY-UHFFFAOYSA-N	[2]
Appearance	Off-white to pale yellow solid	Typical
Solubility	Soluble in DMF, DMSO; limited solubility in other organic solvents	Inferred
Melting Point	>200 °C (Decomposition may occur)	Inferred from related compounds

Synthesis Pathway and Experimental Protocol

The synthesis of **2-chloro-6-fluoroquinazolin-4(3H)-one** is typically achieved through a multi-step process starting from the corresponding anthranilic acid. The following pathway is a robust and commonly employed method in medicinal chemistry labs.[\[3\]](#)[\[4\]](#)

Synthetic Workflow Diagram

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Caption: General synthetic workflow for 2-chloro-quinazolin-4(3H)-ones.

Rationale Behind Experimental Choices

- Step 1: Cyclocondensation: The reaction between 2-amino-5-fluorobenzoic acid and urea at high temperatures is a classic method for forming the quinazolinedione ring system. Urea serves as a safe and inexpensive source of the C2 and N3 atoms of the heterocyclic ring.

- Step 2: Chlorination: Phosphoryl chloride (POCl_3) is a powerful chlorinating agent used to convert the dione into the more reactive dichloroquinazoline intermediate. This step is crucial as it installs the leaving groups necessary for subsequent functionalization.
- Step 3: Selective Hydrolysis: The key to this synthesis is the differential reactivity of the two chlorine atoms. The C4-chloro is significantly more susceptible to hydrolysis than the C2-chloro group. By using dilute aqueous sodium hydroxide at room temperature, one can selectively replace the C4-chloro with a hydroxyl group, which then tautomerizes to the more stable 4-oxo form, yielding the desired product.[3][5]

Detailed Experimental Protocol

Protocol: Synthesis of **2-Chloro-6-fluoroquinazolin-4(3H)-one**

- Step A: Synthesis of 6-Fluoroquinazoline-2,4(1H,3H)-dione
 - Combine 2-amino-5-fluorobenzoic acid (1 equiv.) and urea (3-5 equiv.) in a round-bottom flask.
 - Heat the mixture to 160-180 °C with stirring for 4-6 hours. The mixture will melt, evolve ammonia, and then solidify.
 - Cool the reaction to room temperature. Treat the solid mass with hot water and filter to collect the crude product. Wash with water and then a small amount of ethanol.
 - Dry the solid under vacuum to yield 6-fluoroquinazoline-2,4(1H,3H)-dione.
- Step B: Synthesis of 2,4-Dichloro-6-fluoroquinazoline
 - Caution: This step should be performed in a well-ventilated fume hood as POCl_3 is corrosive and reacts violently with water.
 - Suspend 6-fluoroquinazoline-2,4(1H,3H)-dione (1 equiv.) in phosphoryl chloride (5-10 equiv.).
 - Add a catalytic amount of N,N-dimethylformamide (DMF).

- Heat the mixture to reflux (approx. 110-120 °C) for 4-8 hours until the reaction is complete (monitor by TLC).
- Carefully remove the excess POCl_3 under reduced pressure.
- Pour the residue slowly onto crushed ice with vigorous stirring.
- Filter the resulting precipitate, wash thoroughly with cold water, and dry to obtain 2,4-dichloro-6-fluoroquinazoline.

- Step C: Synthesis of **2-Chloro-6-fluoroquinazolin-4(3H)-one**
 - Suspend 2,4-dichloro-6-fluoroquinazoline (1 equiv.) in a suitable solvent such as THF or dioxane.
 - Add 2% aqueous sodium hydroxide solution (1.5-2 equiv.) dropwise while stirring at room temperature.
 - Stir the reaction for 3-5 hours. Monitor the reaction progress by TLC to ensure consumption of the starting material.
 - Dilute the reaction mixture with water and filter to remove any unreacted starting material.
 - Neutralize the filtrate with dilute acetic acid or HCl.
 - The product will precipitate out of the solution. Filter the solid, wash with water, and dry under vacuum to yield **2-chloro-6-fluoroquinazolin-4(3H)-one**.

Reactivity and Synthetic Applications

The primary synthetic utility of **2-chloro-6-fluoroquinazolin-4(3H)-one** stems from the reactivity of the C2-chloro group, which is an excellent leaving group for nucleophilic aromatic substitution ($\text{S}_{\text{n}}\text{Ar}$) reactions.

Nucleophilic Aromatic Substitution ($\text{S}_{\text{n}}\text{Ar}$)

The electron-withdrawing nature of the adjacent nitrogen atoms and the carbonyl group makes the C2 position of the quinazolinone ring electron-deficient and thus highly susceptible to attack

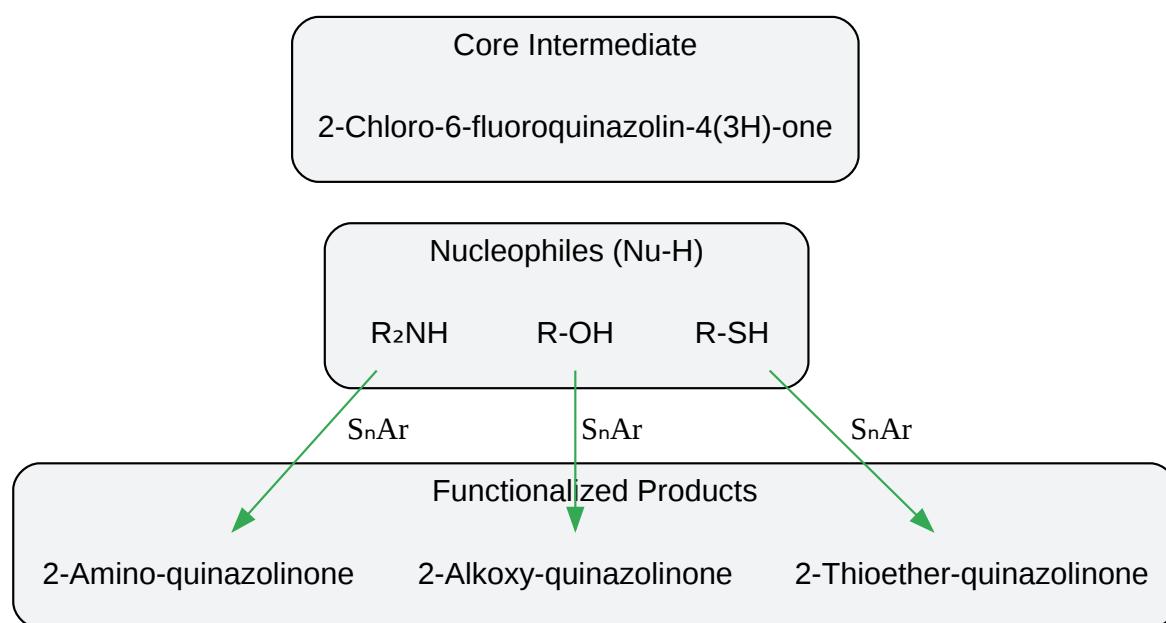
by nucleophiles. This allows for the straightforward introduction of a wide variety of functional groups.[3][4]

Common Nucleophiles:

- Primary and secondary amines (aliphatic and aromatic)
- Alcohols and phenols (alkoxides/phenoxides)
- Thiols (thiolates)

Role as a Synthetic Intermediate

This S_nAr reactivity makes the title compound a critical intermediate for building libraries of substituted quinazolinones for drug discovery screening. For example, it is a direct precursor to 2-(amino)quinazolin-4(3H)-one derivatives, which have shown promise as potent antibacterial and antiviral agents.[3][4][6]



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Caption: Role as an intermediate in S_nAr reactions.

Example Protocol: Synthesis of a 2-(Amino)quinazolin-4(3H)-one Derivative

- Dissolve **2-chloro-6-fluoroquinazolin-4(3H)-one** (1 equiv.) in a polar aprotic solvent like DMF or NMP.
- Add the desired amine (1.1-1.5 equiv.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2 equiv.).
- Heat the reaction mixture to 80-100 °C for 4-16 hours, monitoring by TLC.
- Upon completion, cool the reaction to room temperature and pour it into water.
- The product will often precipitate and can be collected by filtration. Alternatively, extract the product with an organic solvent like ethyl acetate.
- Purify the crude product by recrystallization or column chromatography.

Applications in Medicinal Chemistry

The quinazolin-4(3H)-one scaffold is a cornerstone in drug design, with derivatives exhibiting a vast range of biological activities.^{[1][5][7]} The introduction of substituents at the 2-position via the chloro intermediate allows for fine-tuning of a compound's pharmacological profile.

Table 2: Therapeutic Areas of Quinazolinone Derivatives

Therapeutic Area	Target Examples	Rationale for 2-Chloro-6-fluoro... Intermediate
Oncology	EGFR, VEGFR, PI3K Kinases	Allows synthesis of kinase inhibitors with tailored selectivity and potency.[8][9]
Infectious Diseases	Bacterial enzymes, Viral proteases	Key for developing novel anti-MRSA and anti-SARS-CoV-2 agents.[3][4][6]
CNS Disorders	Various receptors and enzymes	Scaffold for anticonvulsant and antipsychotic drug candidates. [5][10]
Inflammation	Anti-inflammatory pathways	Used to create novel anti-inflammatory compounds.[5]

The fluorine atom at the 6-position is also a strategic addition. It can enhance metabolic stability, improve binding affinity through favorable interactions with protein targets, and modulate the physicochemical properties of the final compound, such as its pKa and lipophilicity.

Safety, Handling, and Storage

As a chlorinated heterocyclic compound intended for reactive chemistry, proper handling is paramount. While a specific safety data sheet (SDS) for this exact compound is not widely available, precautions can be established based on structurally related chemicals.[11][12]

Potential Hazards:

- Acute Toxicity: May be harmful if swallowed or in contact with skin.[11]
- Irritation: Likely to cause skin and serious eye irritation.[12]
- Sensitization: May cause an allergic skin reaction.[11]

Handling and Personal Protective Equipment (PPE):

- Always handle in a certified chemical fume hood to avoid inhalation of dust.[13]
- Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[12]
- Avoid generating dust.[11]
- Wash hands thoroughly after handling.[11]

Storage:

- Store in a tightly sealed container in a cool, dry, and well-ventilated area.
- Keep away from incompatible materials such as strong oxidizing agents, acids, and bases. [12]

Disposal:

- Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11]

Conclusion

2-Chloro-6-fluoroquinazolin-4(3H)-one is a high-value synthetic intermediate for drug discovery and medicinal chemistry. Its well-defined reactivity at the C2 position provides a reliable and versatile handle for constructing diverse libraries of novel quinazolinone derivatives. The strategic placement of the 6-fluoro substituent further enhances its utility, offering a means to improve the pharmacokinetic and pharmacodynamic properties of the final drug candidates. A comprehensive understanding of its synthesis, reactivity, and safe handling procedures, as outlined in this guide, is essential for leveraging its full potential in the development of next-generation therapeutics.

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